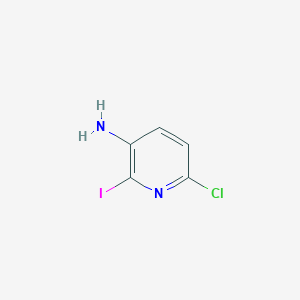
6-Chloro-2-iodopyridin-3-amine
概述
描述
6-Chloro-2-iodopyridin-3-amine is a heterocyclic organic compound with the molecular formula C5H4ClIN2. It is a derivative of pyridine, featuring both chlorine and iodine substituents on the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Chloro-2-iodopyridin-3-amine involves the iodination of 6-chloropyridin-3-amine. The process typically uses N-iodosuccinimide as the iodinating agent. The reaction is carried out in dimethylformamide at room temperature for 16 hours, followed by additional stirring with more N-iodosuccinimide for 4 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.
化学反应分析
Types of Reactions: 6-Chloro-2-iodopyridin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles, such as amines or thiols.
Palladium-Catalyzed Coupling Reactions: It participates in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, forming carbon-carbon and carbon-nitrogen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Palladium-Catalyzed Coupling: Palladium catalysts, such as palladium acetate, with bases like potassium carbonate in solvents like tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Palladium-Catalyzed Coupling: Products include biaryl compounds and substituted anilines.
科学研究应用
6-Chloro-2-iodopyridin-3-amine is used in various scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is involved in the synthesis of novel organic materials with desirable properties, such as increased durability and improved electrical conductivity.
作用机制
The mechanism of action of 6-Chloro-2-iodopyridin-3-amine depends on its application. In medicinal chemistry, it often acts as a ligand, binding to specific molecular targets such as enzymes or receptors. The presence of chlorine and iodine atoms enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively .
相似化合物的比较
- 6-Chloro-5-iodopyridin-2-amine
- 6-Chloro-4-iodopyridin-2-amine
- 2-Chloro-3-iodopyridin-4-amine
Comparison: 6-Chloro-2-iodopyridin-3-amine is unique due to the specific positioning of chlorine and iodine atoms on the pyridine ring, which influences its reactivity and binding properties. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in chemical reactions, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
6-chloro-2-iodopyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPAZQRTFHRMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)
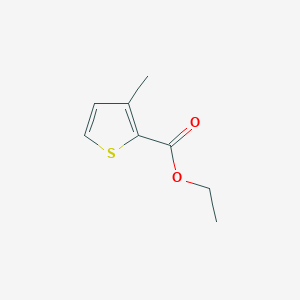
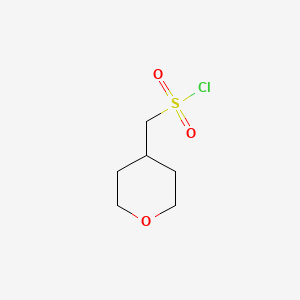
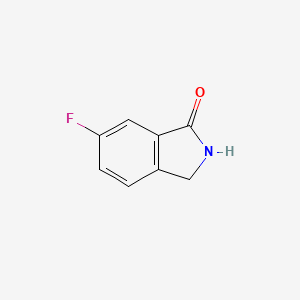
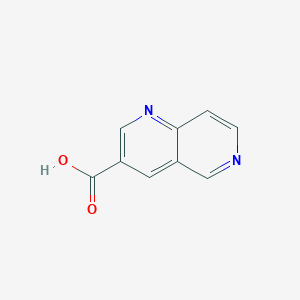
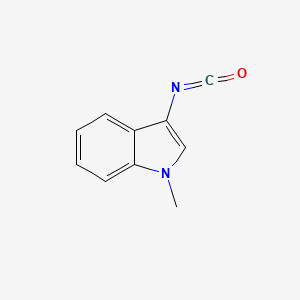
![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1319432.png)

![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)
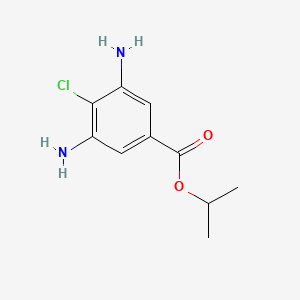
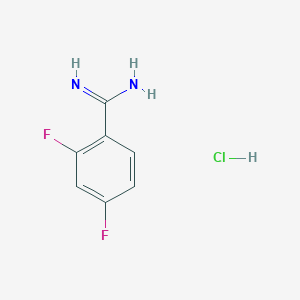
![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)
![5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine](/img/structure/B1319456.png)
![3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319459.png)
